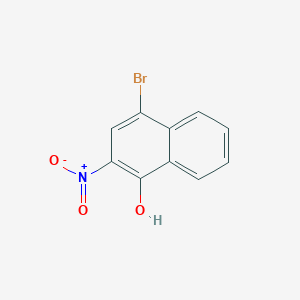

4-Bromo-2-(hydrazinylmethyl)phenol

説明

4-Bromo-2-(hydrazinylmethyl)phenol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is used for research purposes .

Molecular Structure Analysis

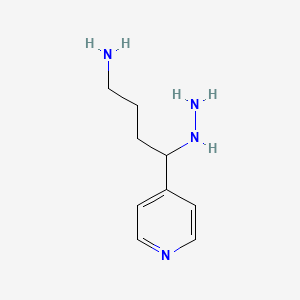

The molecular structure of this compound consists of a phenol group with a bromine atom at the 4th position and a hydrazinylmethyl group at the 2nd position .Chemical Reactions Analysis

Phenols, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon .科学的研究の応用

Synthesis and Properties of Copper(II) Complexes

4-Bromo-2-(hydrazinylmethyl)phenol has been used in the synthesis of new phenoxo-bridged dicopper(II) complexes, which have been studied for their spectral, electrochemical, and magnetic properties. These complexes have shown distinct quasireversible redox peaks and exhibit antiferromagnetic interaction between the copper atoms. This kind of research contributes to our understanding of metal-ligand interactions and has potential applications in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Characterization and Crystal Structure Analysis

The compound 4-Bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, similar in structure to this compound, has been synthesized and characterized. Its crystal structure was determined, offering insights into molecular geometry, which can be essential for understanding reactivity and properties in various chemical applications (Khalaji et al., 2017).

Modeling of Copper Proteins

This compound-based ligands have been used to model the active site of type 3 copper proteins. These models help to understand the influence of different groups near the metal site on enzyme-like activities, like catecholase activity, which is significant in bioinorganic chemistry and enzymology (Merkel et al., 2005).

Synthesis and Structural Analysis of Metal Complexes

The reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol with metals like copper and vanadium has led to the synthesis of complexes with unique geometric structures. These complexes have been characterized for their structural and thermal properties, contributing to inorganic chemistry and materials science research (Takjoo et al., 2013).

Development of Fluorescent Probes

This compound derivatives have been used in the design of fluorescent probes. Such probes can detect specific chemicals like hydrazine, which is crucial in environmental monitoring and biological applications. The development of such probes is significant in analytical chemistry (Zhu et al., 2019).

Urease Inhibitory Activity and Antioxidant Potential

Derivatives of this compound have shown considerable urease inhibitory activity, which is relevant in medicinal chemistry, particularly for developing treatments for diseases related to urease activity. They also exhibit antioxidant properties, indicating potential applications in pharmacology and biochemistry (Zulfiqar et al., 2020).

Magnetic and Electrochemiluminescence Properties

Trinuclear manganese clusters based on Schiff base ligands derived from this compound have been synthesized, displaying unique magnetic properties and intense electrochemiluminescence. These findings are significant in the field of materials science, particularly for the development of new luminescent materials (Zhang et al., 2018).

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-(hydrazinylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJODDSRAXUIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CNN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693251 | |

| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911430-99-4 | |

| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)

![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)

![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine](/img/structure/B3058622.png)

![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)